Quettamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77844-42-9 |
|---|---|
Molecular Formula |
C19H22NO3+ |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(3R,4S)-11-methoxy-5,5-dimethyl-2-oxa-5-azoniatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-3-yl]phenol |
InChI |
InChI=1S/C19H21NO3/c1-20(2)11-10-12-6-9-15(22-3)19-16(12)17(20)18(23-19)13-4-7-14(21)8-5-13/h4-9,17-18H,10-11H2,1-3H3/p+1/t17-,18+/m0/s1 |
InChI Key |
LQHAQKPJBTXMIP-ZWKOTPCHSA-O |
Isomeric SMILES |
C[N+]1(CCC2=C3[C@H]1[C@H](OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C |
Canonical SMILES |
C[N+]1(CCC2=C3C1C(OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
Isolation and Structural Elucidation of Natural Quettamine and Its Analogs
Discovery and Isolation from Botanical Sources
Quettamine and this compound-type alkaloids have been discovered and isolated from plants belonging to the Berberidaceae family, specifically from the genera Berberis and Leontice.
Berberis baluchistanica, a plant endemic to Balochistan, has been identified as a source of this compound alkaloids. This compound chloride was reported to be isolated from Berberis baluchistanica by Shamma et al. in 1981. uni-regensburg.de This alkaloid was recognized as representing a new type of isoquinoline (B145761) alkaloid characterized by a 2a,3,4,5-tetrahydro-2H-furo[2,3,4-i,k]isoquinoline moiety. uni-regensburg.de Studies on Berberis baluchistanica have also revealed the presence of other alkaloid types, including isoquinoline alkaloids, with berberine (B55584) being a major representative in the Berberis genus. nih.govfrontiersin.orgclinicsearchonline.orgajol.info Phytochemical analysis of Berberis baluchistanica has confirmed the presence of various secondary metabolites, including alkaloids. nih.govresearchgate.net
Leontice leontopetalum, another plant within the Berberidaceae family, has also been found to contain this compound-type alkaloids. uni-regensburg.deresearchgate.netatta-ur-rahman.comtwas.orgiccs.eduscribd.comtandfonline.comresearchgate.netresearchgate.net Research on Leontice leontopetalum of Jordanian origin led to the isolation of a new alkaloid, (+)-O-methyldihydrosecothis compound, along with the optically active (+)-dihydrosecothis compound. tandfonline.comresearchgate.netju.edu.jo The presence of this compound-type alkaloids in Leontice leontopetalum has been confirmed through various studies utilizing spectroscopic techniques and chemical transformations for structure elucidation. tandfonline.com Leontice leontopetalum is known to contain a variety of alkaloids, with quinolizidine (B1214090) alkaloids of the lupanine-type being characteristic. researchgate.net
Here is a table summarizing the botanical sources of this compound and this compound-type alkaloids:
| Botanical Source | Identified Alkaloids/Types | Key Findings |
| Berberis baluchistanica | This compound, Isoquinoline | Source of this compound chloride, represents a new isoquinoline alkaloid type. uni-regensburg.de |
| Leontice leontopetalum | This compound-type, Quinolizidine | Source of (+)-O-methyldihydrosecothis compound and (+)-dihydrosecothis compound. tandfonline.comresearchgate.netju.edu.jo |
Berberis baluchistanica as a Source of this compound Alkaloids
Methodologies for Structural Characterization
The determination of the precise chemical structures of this compound and its analogs relies heavily on advanced analytical techniques, particularly various forms of spectroscopy.
Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing natural products like this compound. Stereochemical assignments for this compound and related structures have been made using techniques such as Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy. uni-regensburg.deuni-regensburg.de These experiments provide information about the spatial proximity of protons, which can be used to deduce the relative configuration of chiral centers. uni-regensburg.deuni-regensburg.de For instance, NOE experiments have been used to confirm stereochemical assignments in the synthesis of the this compound skeleton. uni-regensburg.deuni-regensburg.de Chemical transformations, such as Hofmann degradation and Emde reduction, have also been utilized to provide insights into the stereochemistry by yielding products with interpretable structural features. researchgate.net
Advanced Spectroscopic Techniques in Elucidating this compound Structures
Characterization of this compound-Type Alkaloid Derivatives
Beyond the parent this compound structure, various derivatives and related alkaloids with similar structural frameworks have been characterized. These include compounds like dihydrosecothis compound and secothis compound, which have been isolated alongside this compound. researchgate.net The characterization of these derivatives involves the same suite of spectroscopic and chemical methods used for the parent compound, allowing for the determination of variations in functional groups, oxidation states, and skeletal modifications. tandfonline.commdpi.comnih.gov Studies have established the structures of these related alkaloids through spectroscopic techniques and chemical transformations. tandfonline.comju.edu.jo For example, Hofmann degradation of this compound has been shown to yield secothis compound and a styrene (B11656) derivative, while Emde reduction of this compound leads to dihydrosecothis compound and a stilbene. researchgate.net These transformations provide valuable information about the structural relationships between this compound and its derivatives.
Here is a table listing some this compound-type alkaloids and their sources:
| Alkaloid Name | Botanical Source | Key Characteristics |
| This compound chloride | Berberis baluchistanica | Represents a new type of isoquinoline alkaloid. uni-regensburg.de |
| (+)-Dihydrosecothis compound | Leontice leontopetalum | Optically active this compound-type alkaloid. tandfonline.comresearchgate.netju.edu.jo |
| (+)-O-Methyldihydrosecothis compound | Leontice leontopetalum | New this compound-type alkaloid. tandfonline.comresearchgate.netju.edu.jo |
| Secothis compound | Berberis baluchistanica | Obtained from Hofmann degradation of this compound. researchgate.net |
| Dihydrosecothis compound | Berberis baluchistanica | Obtained from Emde reduction of this compound. researchgate.net |
Structural Analysis of Dihydrosecothis compound and O-methyldihydrosecothis compound
The structural elucidation of dihydrosecothis compound and O-methyldihydrosecothis compound has been primarily achieved through comprehensive spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical transformations. These alkaloids, found in Berberis baluchistanica, are characterized by the presence of either a benzofuran (B130515) or a dihydrobenzofuran ring system within their molecular framework, and both possess an N,N-dimethylaminoethyl substituent. gcprohru.ac.inscribd.com
Detailed NMR spectroscopic analysis, including one- and two-dimensional techniques, has been crucial in assigning the complete structures of these compounds. researchgate.netresearchgate.net This involves analyzing chemical shifts, coupling constants, and correlations observed in 1H NMR and 13C NMR spectra to map the connectivity of atoms and the spatial arrangement of functional groups. Mass spectrometry provides essential information regarding the molecular weight and fragmentation patterns, which helps confirm the proposed structures and elemental compositions. wikipedia.orgmsu.edubroadinstitute.orgthermofisher.comyoutube.com
Research findings indicate that dihydrosecothis compound and O-methyldihydrosecothis compound are seco bases, implying they are derived from a cleavage of a ring structure present in their precursor. gcprohru.ac.inscribd.com Specifically, they are considered this compound-type alkaloids. researchgate.net Studies involving chemical transformations, such as Hofmann degradation and Emde reduction of this compound, have provided further support for the structural assignments and the relationship between this compound and its seco analogs, including dihydrosecothis compound. researchgate.net
While specific detailed data tables for NMR shifts and MS fragmentation patterns of dihydrosecothis compound and O-methyldihydrosecothis compound from the search results are not presented in a format suitable for direct interactive table generation here, the literature confirms that these data were instrumental in establishing their structures. researchgate.netresearchgate.net The structural analysis confirmed that dihydrosecothis compound and O-methyldihydrosecothis compound incorporate the characteristic benzofuran or dihydrobenzofuran moiety and the N,N-dimethylaminoethyl group. gcprohru.ac.inscribd.com
| Compound | Molecular Formula |
| This compound | C19H22INO3 |
| Dihydrosecothis compound | C19H23NO3 |
| O-methyldihydrosecothis compound | Not explicitly found in search results, structure suggests C20H25NO3 based on methylation of dihydrosecothis compound |
Biosynthetic Pathways of Quettamine Type Alkaloids
Proposed Biosynthetic Mechanisms for Quettamine Alkaloids
The biogenetic origin of this compound alkaloids is postulated to involve the intramolecular oxidative coupling of trioxygenated benzyltetrahydroisoquinoline precursors. acs.orgresearchgate.net. This is in contrast to the biogenesis of cularine (B1669330) alkaloids, which are thought to arise from tetraoxygenated tetrahydrobenzylisoquinilines via intramolecular oxidative coupling acs.org. An oblongine-type alkaloid has also been suggested as a potential biogenetic precursor for the quettamines researchgate.net.
Specific mechanistic proposals involve oxidative cyclization reactions that lead to the formation of the furan (B31954) ring system fused to the tetrahydroisoquinoline core. One hypothesis, discussed in the context of attempts to synthesize related ring systems, suggests that a "p-quinone methide" intermediate could be involved, leading to the formation of benzofurans that have been proposed as intermediates in the biogenesis of quettamines researchgate.net. A plausible biosynthetic pathway for this compound-type alkaloids from Leontice leontopetalum has also been proposed based on structural studies of isolated compounds tandfonline.com.
Enzymatic Transformations and Precursor Utilization in this compound Biosynthesis
While specific enzymes directly catalyzing each step in the this compound biosynthetic pathway are not as extensively characterized as for some other alkaloid classes, the general biosynthesis of benzylisoquinoline alkaloids (BIAs), from which this compound-type alkaloids are derived, involves a series of enzymatic transformations. The initial committed step in BIA biosynthesis in plants is catalyzed by norcoclaurine synthase (NCS), which forms (S)-norcoclaurine from dopamine (B1211576) and 4-hydroxyphenylacetaldehyde scholaris.ca. Subsequent steps involve various enzymes, including cytochrome P450 monooxygenases, methyltransferases, and reductases, which modify the basic benzylisoquinoline skeleton through hydroxylation, O-methylation, N-methylation, and reduction reactions researchgate.net.
In the context of this compound biosynthesis, the utilization of trioxygenated benzyltetrahydroisoquinolines as precursors implies the involvement of enzymes that establish the specific oxygenation pattern on these molecules before the key oxidative coupling step acs.orgresearchgate.net. The intramolecular oxidative coupling itself is likely mediated by specific enzymes, potentially laccase-type enzymes or cytochrome P450s, which are known to catalyze similar phenolic coupling reactions in the biosynthesis of other alkaloids researchgate.net. The precise sequence of enzymatic events leading from a trioxygenated benzyltetrahydroisoquinoline to the this compound skeleton, including the formation of the furan ring, requires further detailed enzymatic studies.
Chemoenzymatic Synthesis Approaches Inspired by Natural Pathways
The complexity of natural product structures, including alkaloids like this compound, often makes their total chemical synthesis challenging. Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity and efficiency of enzymatic catalysis, offers a promising alternative for the production of complex molecules nih.govnih.gov. While specific chemoenzymatic routes to this compound itself may not be widely documented, the successful chemical synthesis of the this compound skeleton has been reported uni-regensburg.desci-hub.seuni-regensburg.de. These chemical syntheses, often involving cyclization reactions of substituted tetrahydroisoquinolines, provide insights into the structural requirements for forming the core skeleton.
Inspired by natural biosynthetic processes, chemoenzymatic approaches for other alkaloid classes, such as quinoline (B57606) alkaloids, have demonstrated the utility of enzymes, like non-heme-iron oxygenases, in catalyzing key steps such as epoxidation, which can then be followed by chemical transformations to complete the synthesis cmu.edu. Applying similar strategies to this compound biosynthesis could involve utilizing enzymes to perform specific oxygenation or cyclization steps on readily available precursors, followed by chemical steps to finalize the this compound structure. The potential for practical synthesis may also exist in leveraging fermentation with engineered microorganisms expressing the relevant biosynthetic enzymes ucl.ac.uk. Research into the enzymes involved in the proposed oxidative coupling and furan ring formation steps of this compound biosynthesis could pave the way for developing efficient chemoenzymatic routes to these alkaloids.
Compound Table
| Compound Name | PubChem CID |
| This compound | 5458827 |
| (S)-Norcoclaurine | 107818 |
| Dopamine | 681 |
| 4-Hydroxyphenylacetaldehyde | 519751 |
Data Table: Natural Sources of this compound-Type Alkaloids
| Plant Species | Reference |
| Berberis baluchistanica | uni-regensburg.desci-hub.seacs.orgphcogrev.com |
| Leontice leontopetalum | tandfonline.com |
Synthetic Methodologies for Quettamine and Its Skeleton
Total Synthesis Approaches to Quettamine
The total synthesis of this compound (1) has been reported, yielding a single diastereomer identical to the natural product. uni-regensburg.de This synthesis was described by Shamma and Chattopadhyay. uni-regensburg.de While specific detailed procedures for the total synthesis of this compound itself are not extensively detailed in the provided search results beyond this initial report, the focus of subsequent research appears to be on the stereoselective construction of the this compound skeleton.
Stereoselective Synthesis of the this compound Skeleton
The stereoselective synthesis of the this compound skeleton (29) has been explored, with a described route involving the ring closure of diastereomeric phenolic 1-(α-bromobenzyl)-tetrahydroisoquinolines, specifically compounds 27a and 27b. uni-regensburg.desci-hub.seuni-regensburg.de This approach successfully yielded only one diastereomer of the this compound skeleton. uni-regensburg.desci-hub.seuni-regensburg.de Nuclear Overhauser Effect (NOE) experiments were utilized to confirm the stereochemistry, aligning with previous assignments for the natural product. uni-regensburg.desci-hub.se The trans-configuration at C-2 and C-2a in the this compound skeleton was deduced from the coupling constant (J = 1.5 Hz) of the corresponding protons in the methine base. uni-regensburg.de
Ring Closure Strategies in this compound Skeleton Construction
A key strategy in the construction of the this compound skeleton involves ring closure. The described synthesis of the this compound skeleton 29 employs the ring closure of diastereomeric phenolic 1-(α-bromobenzyl)-tetrahydroisoquinolines (27a and 27b). uni-regensburg.desci-hub.seuni-regensburg.de These compounds were cyclized under solvolytic conditions in CF3COOH. sci-hub.se Attempts involving the addition of a phenyldithiane to cotarnine (B190853) (3) were explored as a potential route to diastereomeric amino alcohols, but this strategy faced challenges, including low yields during a pertinent 1-benzyl-3,4-dihydroisoquinoline (B3050290) ring closure step. uni-regensburg.desci-hub.se The failure was attributed to the electron-donating effect of the tetrahydroisoquinoline nitrogen. uni-regensburg.desci-hub.se An alternative approach involved the condensation of 2-phenyl-1,3-dithiane (B1581651) with 1-chloro-8-methoxyisoquinoline. uni-regensburg.de
Diastereoselective Control in this compound Synthesis
Achieving diastereoselective control is crucial in the synthesis of complex molecules like this compound, which possesses multiple chiral centers. uni-regensburg.de In the synthesis of the this compound skeleton from diastereomeric phenolic 1-(α-bromobenzyl)-tetrahydroisoquinolines (27a and 27b), the ring closure reaction yielded exclusively one diastereomer. uni-regensburg.desci-hub.seuni-regensburg.de This outcome highlights a degree of diastereocontrol in this specific cyclization step. The stereochemistry of the resulting skeleton was confirmed through NOE experiments, indicating a cis-configuration between the phenyl group and H-2a, which in turn proves the trans-configuration of H-2a and H-2. sci-hub.se Attempts were made to synthesize the unnatural cis-configurated this compound analogue, but this was not achieved through the investigated route. uni-regensburg.desci-hub.se The formation ratio of diastereomeric alcohols in related reactions also points towards the influence of neighboring groups on the stereochemical outcome. sci-hub.se Diastereoselective synthesis, in general, is a critical aspect of creating stereoisomers that are not mirror images, and recent advancements in this field involve novel catalysts, ligands, and reaction conditions to improve efficiency and selectivity. numberanalytics.comuwindsor.carsc.orgscielo.br
Development of Efficient Synthetic Routes for this compound Analogs and Derivatives
While the provided search results primarily focus on the synthesis of the this compound skeleton and the natural product itself, the development of efficient synthetic routes for analogs and derivatives is a common area of research following the successful synthesis of a parent compound. Although detailed routes for specific this compound analogs are not extensively described in the provided snippets, the interest in synthesizing unnatural diastereomers, as mentioned in the context of stereoselective synthesis, indicates an exploration of structural variations. uni-regensburg.desci-hub.se Research into analogs often aims to modify the core structure to study the impact on biological activity or to improve synthetic accessibility. The broader field of synthesizing analogs of related compounds, such as ketamine, demonstrates the general strategies employed, including multi-step sequences and the use of specific intermediates and reaction conditions. researchgate.netnih.govias.ac.in Efficient routes for analogs would likely build upon the methodologies established for the this compound skeleton, potentially incorporating variations in substituents or the furan (B31954) ring system.
Preclinical Pharmacological Investigations of Quettamine
Elucidation of Molecular Mechanisms of Action for Quettamine
Detailed, specific studies on the molecular mechanisms of action solely for this compound are not widely documented in the available literature. Research into the mechanisms of action for structurally related compounds, such as Ketamine, provides insights into potential pathways that might be relevant to this compound, given its classification as an alkaloid with a furoisoquinolinium skeleton. However, direct evidence for this compound's specific molecular interactions is limited in the retrieved information.
Investigation of Interactions with Neurotransmitter Systems
Specific investigations into this compound's interactions with neurotransmitter systems are not detailed in the provided search results. General information suggests that compounds with structural similarities to this compound may have potential neurological effects. ontosight.ai
Analysis of Receptor Binding and Ligand Interactions
Exploration of Potential Biological Activities of this compound
While specific documented applications for this compound are limited, its structural characteristics as a furoisoquinolinium alkaloid suggest potential biological activities. ontosight.ai Research on natural products and alkaloids, in general, indicates a wide range of potential pharmacological effects. ucl.ac.uk
Theoretical Frameworks for Neurological Modulatory Potential
Theoretical frameworks regarding the neurological modulatory potential of this compound would likely be based on its structural relationship to other psychoactive compounds, particularly alkaloids. The furoisoquinolinium skeleton present in this compound chloride ontosight.ai is part of a broader class of isoquinoline (B145761) alkaloids, some of which are known to interact with the nervous system. However, specific theoretical frameworks or predictive data for this compound's neurological effects are not detailed in the provided information.
Studies on Enzyme and Receptor Interactions
Specific studies detailing this compound's interactions with enzymes and receptors are not prominently featured in the search results. While there is a general mention that compounds with structures similar to this compound may interact with enzymes and receptors ontosight.ai, concrete data or research findings for this compound itself in this regard are not provided. Studies on the metabolism of related compounds like Ketamine involve cytochrome P450 (CYP) enzymes nih.govnih.gov, but this enzymatic interaction profile is specific to Ketamine.
Structure-Activity Relationship (SAR) Studies in this compound Derivatives
Information specifically on Structure-Activity Relationship (SAR) studies conducted on this compound derivatives is not available in the provided search results. SAR studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity. collaborativedrug.com While SAR studies have been conducted on derivatives of related compounds like Ketamine to explore the impact of structural changes on anesthetic and analgesic properties researchgate.netnih.gov, such specific research for this compound derivatives is not detailed in the retrieved information. The general principles of SAR involve correlating structural features with biological effects to guide the design of new compounds with desired properties. collaborativedrug.comresearchgate.netfrontiersin.org
Advanced Analytical Methodologies for Quettamine Research
Chromatographic Techniques for Quettamine Isolation and Purity Assessment
Chromatographic methods are fundamental in the isolation and purification of natural products like this compound, which are often found in complex mixtures within plant extracts. Column chromatography (cc) has been specifically utilized in the synthesis and purification of the this compound skeleton and related intermediates. uni.lusigmaaldrich.com
In the synthesis of the this compound skeleton, column chromatography using silica (B1680970) gel as the stationary phase was employed for the purification of crude reaction mixtures. Various solvent systems, such as chloroform (B151607) and a mixture of chloroform and methanol (B129727) (1:1), were used as mobile phases to achieve separation. uni.lusigmaaldrich.com This approach successfully purified intermediates, yielding materials like compound 5 as white crystals with a reported melting point of 138°C. uni.lusigmaaldrich.com
Ion-pair chromatography, particularly using preparative ion-pair high performance liquid chromatography (HPLC) with sodium perchlorate (B79767) as an ion-pair reagent, has been shown to be effective for the examination and isolation of quaternary alkaloids from plant extracts. chem960.com While this method has been applied to quaternary alkaloids including this compound chloride from Zanthoxylum usambarense, specific details regarding the chromatographic conditions and parameters for this compound itself in this context are not extensively detailed in the provided information. chem960.com However, the principle involves the formation of ion pairs between the alkaloidal cation and the perchlorate anion, allowing their extraction into an organic phase and subsequent separation by HPLC. chem960.com
High-Resolution Spectroscopic Analytical Approaches in this compound Quantification and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. Various high-resolution spectroscopic methods have been applied in the study of this compound-type alkaloids. uni.lu
Ultraviolet (UV) spectroscopy has been used to obtain electronic absorption data. For instance, a compound synthesized in the context of this compound research showed UV absorption maxima (λmax) in methanol at 212 nm (log ε = 4.2), 266 nm (log ε = 2.7), and 279 nm (log ε = 2.8). uni.lusigmaaldrich.com
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. An example from the synthesis work indicates IR bands (KBr) at 1575, 1280, 1255, 1230, 1215, and 1100 cm⁻¹. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and two-dimensional NMR techniques, is crucial for determining the connectivity and spatial arrangement of atoms within the this compound structure. uni.luuni.lusigmaaldrich.com ¹H-NMR spectra have been used to assign specific proton signals and their coupling patterns, which provide insights into the molecular skeleton and stereochemistry. For example, specific proton signals and their chemical shifts (δ) in ppm and coupling constants (J) in Hz have been reported for this compound analogues and intermediates in different solvents like CDCl₃ and CF₃-COOH. uni.lusigmaaldrich.com NOE (Nuclear Overhauser Effect) experiments have also been employed to confirm stereochemical assignments. uni.lusigmaaldrich.com
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Chemical ionization mass spectrometry (CI-MS) with 2-methylpropane has been used, providing a molecular ion peak (M+l)⁺ and fragment ions that support the proposed structures of synthesized compounds related to the this compound skeleton. uni.lu Fast Atom Bombardment (FAB) mass spectrometry has also been applied, yielding molecular ion peaks for diastereomeric intermediates. uni.lu
Table 1 summarizes some reported spectroscopic data for compounds related to this compound research.
Table 1: Selected Spectroscopic Data for Compounds in this compound Research
| Technique | Compound/Context | Solvent/Phase | Key Observations | Citation |
|---|---|---|---|---|
| UV | Compound 5 (related to this compound synthesis) | MeOH | λmax (log ε): 212 (4.2), 266 (2.7), 279 (2.8) nm | uni.lusigmaaldrich.com |
| IR | Compound 10 (related to this compound synthesis) | KBr | Bands at 1575, 1280, 1255, 1230, 1215, 1100 cm⁻¹ | sigmaaldrich.com |
| ¹H-NMR | Non-quaternised "this compound" analogue | Not specified | δ = 4.22 and 5.37 ppm, J = 10.7 Hz | uni.lusigmaaldrich.com |
| ¹H-NMR | Compound 29 (this compound skeleton) | Not specified | AB-system at δ = 5.63 (H-2a) and 5.98 (H-2) ppm | sigmaaldrich.com |
| CI-MS | Ketone 25 (related to this compound synthesis) | 2-methylpropane | (M+l)⁺, fragment ions at m/z = 176 (M - PhCO)⁺ and 105 (Ph-CO)⁺ | uni.lu |
Development and Validation of Novel Detection Methods for this compound and its Metabolites
Information specifically detailing the development and validation of novel detection methods solely for this compound and its metabolites is limited in the provided search results. While analytical methods for detection in general are mentioned in the context of related alkaloid research metabolomicsworkbench.org, comprehensive studies focused on developing new, validated detection methods for this compound itself were not found. The existing literature primarily highlights the use of established chromatographic and spectroscopic techniques for isolation, purification, and structural characterization during synthesis and isolation from natural sources. uni.luuni.lusigmaaldrich.comchem960.com
Further research would be required to explore the development of dedicated and validated detection methods, potentially involving hyphenated techniques or specialized assays, for the specific analysis and quantification of this compound and any potential metabolites in various matrices.
Theoretical and Future Research Directions for Quettamine Compounds
Computational Approaches in Quettamine Drug Design and Mechanism Prediction
Computational methods are increasingly valuable in modern drug discovery and the study of natural products like this compound. These approaches can aid in predicting the potential biological targets of compounds and understanding their mechanisms of action at a molecular level. For instance, computational repurposing campaigns have been employed to identify potential new targets for various chemical scaffolds by evaluating their similarity to known ligands using databases like DrugBank, Protein Data Bank (PDB), and ChEMBL. nih.gov Ligand-based approaches, including 2D fingerprint-based and 3D shape-based similarity profiles, are utilized in such studies. nih.gov Density functional theory (DFT) has also been mentioned in the context of studying alkaloids, which could be relevant for theoretical investigations into this compound's electronic structure and reactivity. researchgate.net
Computational drug design, also known as in silico drug design, offers a cost-effective and time-efficient alternative to traditional drug discovery methods. researchgate.netnih.gov Techniques such as homology modeling, molecular dynamics simulations, energy minimization, docking, and QSAR (Quantitative Structure-Activity Relationship) are integral to this field. researchgate.net These methods can be used to predict the binding properties of a ligand, such as this compound or its derivatives, to a target protein, helping to identify potential lead molecules. researchgate.net The stability of the complex formed between the ligand and the target protein is evaluated based on their binding properties. researchgate.net While computational methods face challenges, such as predicting the 3D structure of proteins solely from their amino acid sequence, they are powerful tools for target identification and the prediction of novel drugs. researchgate.net Integrating pharmacokinetic (PK) property predictions into generative computational drug design frameworks is also an emerging area, which could be applied to this compound derivatives to design molecules with desired absorption, distribution, metabolism, and excretion profiles. chemrxiv.org
Potential for this compound-Derived Scaffolds in Novel Compound Development
Natural products have historically served as a rich source of lead compounds for drug discovery due to their unique and diverse chemical scaffolds. nih.govuwc.ac.za this compound, as a natural alkaloid, possesses a distinct structural skeleton that could be utilized as a scaffold for the synthesis of novel compounds with potentially improved properties or entirely new biological activities. Structural modification of natural products is a common strategy to overcome limitations such as complex structures, poor stability, or solubility, and to develop compounds with specific desired characteristics. nih.gov This can involve total synthesis, semisynthetic modification, or structure-activity relationship (SAR)-based modifications. nih.gov
The this compound skeleton has been a subject of stereoselective synthesis studies, indicating the chemical feasibility of creating the core structure and potentially modifying it. amanote.comamanote.comacs.org The use of isolated natural products as scaffolds is considered a valuable approach in drug discovery and development. nih.gov By using the this compound scaffold, researchers could synthesize a library of derivatives, exploring variations in functional groups and substitutions to identify compounds with enhanced potency, selectivity, or other desirable pharmacological attributes. This approach, inspired by the structural diversity of natural products, holds promise for the discovery of novel therapeutic agents. nih.govuwc.ac.za
Untapped Biosynthetic Potential of this compound-Producing Organisms
This compound is a type of alkaloid found in certain plant species, such as Leontice leontopetalum. atta-ur-rahman.comtwas.org The biosynthesis of benzylisoquinoline alkaloids (BIAs), the broader class to which this compound belongs, involves complex enzymatic pathways. scholaris.ca Research into BIA biosynthesis has traditionally focused on a limited number of plant species. scholaris.ca Exploring the biosynthetic pathways in organisms that produce this compound could reveal novel enzymes, genes, and regulatory mechanisms involved in its synthesis.
Investigating the untapped biosynthetic potential of this compound-producing organisms could lead to the discovery of new enzymes with unique catalytic activities, which could be valuable for synthetic biology and the production of this compound and its analogs through fermentation or other biotechnological approaches. frontiersin.orgmdpi.com While much of the research on microbial production of natural products has focused on organisms like Escherichia coli and Saccharomyces cerevisiae, exploring the native producers of this compound could provide more direct routes to understanding and manipulating its biosynthesis. frontiersin.org Techniques in biochemical genomics can be employed to discover novel alkaloid biosynthetic genes. scholaris.ca Understanding the genetic and enzymatic machinery behind this compound production could potentially allow for the metabolic engineering of host organisms to enhance yield or produce structural variants.
Interdisciplinary Research Integrating Synthesis, Preclinical Biology, and Theoretical Modeling
The future of this compound research lies in the integration of multiple scientific disciplines. Combining synthetic chemistry, preclinical biological evaluation, and theoretical modeling can provide a comprehensive approach to understanding and developing this compound compounds. Synthetic chemistry is crucial for accessing this compound and its derivatives, allowing for the creation of novel structures based on the this compound scaffold. amanote.comamanote.comacs.org Preclinical biology is essential for evaluating the biological activities of these compounds, including potential therapeutic effects and preliminary safety assessments (though detailed safety profiles are outside the scope here). Theoretical modeling, as discussed in Section 7.1, can guide the design of new compounds, predict their properties, and elucidate their mechanisms of action. researchgate.netnih.gov
An integrated approach allows for a feedback loop between these disciplines. Computational predictions can inform synthetic targets, synthesized compounds can be tested in biological assays, and the results from biological testing can be used to refine computational models. This iterative process can accelerate the discovery and development of this compound-based agents. Interdisciplinary collaboration is recognized as vital in modern drug discovery, bringing together expertise in chemistry, biology, pharmacology, and computational science. researchgate.net Research into natural products and their potential as drugs often benefits significantly from such integrated efforts, moving from the isolation and structural elucidation of a compound to understanding its biological effects and optimizing its properties through rational design and synthesis. nih.gov
Q & A
Q. What are the defining structural characteristics of Quettamine alkaloids, and how do they influence experimental identification?
this compound alkaloids are distinguished by their benzofuran or dihydrobenzofuran rings derived from trioxygenated tetrahydroisoquinoline precursors. The presence of an N,N-dimethylaminoethyl substituent in secothis compound derivatives further differentiates them from classical cularine alkaloids . For identification, researchers should prioritize spectroscopic techniques (e.g., NMR for resolving aromatic proton environments and mass spectrometry for molecular fragmentation patterns) combined with comparative analysis against known analogs .
Q. How can researchers trace the biogenetic origins of this compound alkaloids in plant sources?
The biosynthesis of this compound involves intramolecular oxidative coupling of trioxygenated tetrahydroisoquinolines, distinct from the tetraoxygenated precursors of cularine alkaloids . Methodologically, isotopic labeling (e.g., ¹³C or ²H tracing in precursor molecules) and genetic profiling of alkaloid-producing plants (e.g., Berberis baluchistanica) can elucidate biosynthetic pathways. Cross-referencing with phylogenetically related species (e.g., Leontice leontopetalum) may reveal evolutionary conservation of pathways .
Q. What isolation protocols are optimal for recovering this compound alkaloids from plant material?
Effective isolation requires sequential extraction using polar solvents (e.g., methanol or ethanol) followed by chromatographic separation (e.g., column chromatography with silica gel or HPLC). Researchers should validate purity via melting point analysis and spectroscopic coherence. Optimization of solvent gradients and pH conditions is critical to prevent degradation of labile substituents like the dimethylaminoethyl group .
Advanced Research Questions
Q. What advanced analytical strategies resolve contradictions in structural elucidation of this compound derivatives?
Discrepancies in spectroscopic data (e.g., overlapping NMR signals or ambiguous NOE correlations) can be addressed through hybrid approaches:
Q. How can researchers design experiments to investigate the ecological role of this compound in source plants?
Hypothesize ecological functions (e.g., herbivore deterrence or antimicrobial activity) and employ:
- Bioassay-guided fractionation to isolate bioactive this compound fractions.
- Metabolomic profiling of plant tissues under stress (e.g., pathogen exposure) to correlate alkaloid production with environmental triggers.
- Gene silencing (e.g., CRISPR/Cas9) to disrupt biosynthetic pathways and observe phenotypic changes .
Q. What methodological challenges arise in synthesizing this compound analogs, and how can they be mitigated?
Key challenges include regioselective oxidation of tetrahydroisoquinoline precursors and stabilizing reactive intermediates. Strategies include:
Q. How do variations in plant sourcing impact the reproducibility of this compound yield in pharmacological studies?
Variability arises from factors like soil composition, seasonal growth cycles, and genetic diversity. To standardize yields:
- Conduct geographical surveys to identify high-yield populations of Berberis baluchistanica.
- Implement controlled cultivation with standardized nutrient regimes.
- Use HPLC-UV quantification to batch-test plant extracts and normalize alkaloid concentrations .
Q. What computational tools are effective for predicting the physicochemical properties of novel this compound derivatives?
Leverage quantum mechanical software (e.g., Gaussian or ORCA) to calculate:
- Lipophilicity (logP) via partition coefficient simulations.
- pKa values for protonatable groups using DFT-based methods.
- ADMET profiles (e.g., bioavailability, toxicity) via platforms like SwissADME or ADMETlab .
Methodological Considerations
- Data Validation : Cross-reference spectroscopic data with published benchmarks (e.g., Dictionary of Natural Products ).
- Reproducibility : Document extraction and synthesis protocols in line with Chemistry Education Research and Practice guidelines .
- Ethical Sourcing : Ensure plant material is ethically harvested and comply with biodiversity regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
